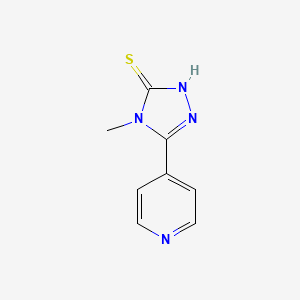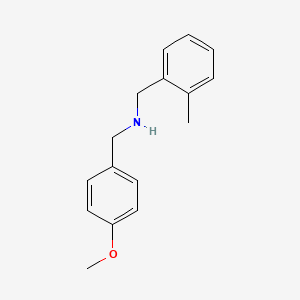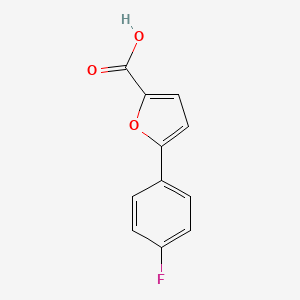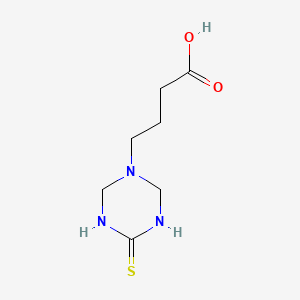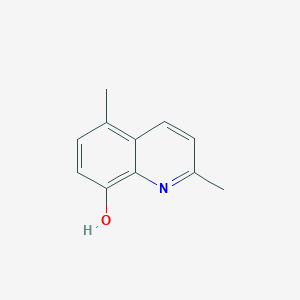
2,5-Dimethylquinolin-8-ol
Übersicht
Beschreibung
2,5-Dimethylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol. This compound has been extensively studied due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethylquinolin-8-ol can be achieved through various synthetic routes. One notable method involves the transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol and this compound using ambient reaction conditions and low-cost reagents . This method employs a modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the modified Skraup-Doebner-Von Miller synthesis mentioned above provides a potential pathway for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Aromatic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and hydroquinolines, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylquinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of isotopically labeled materials for NMR spectroscopy and medicinal research.
Biology: The compound’s antimicrobial and antitumor properties make it a valuable tool in biological research.
Medicine: Its antioxidant properties are explored for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:
2-Methylquinolin-8-ol: This compound shares a similar structure but lacks the additional methyl group at the 5-position.
2,5-Dimethylquinolin-8-nitro: This compound has a nitro group at the 8-position, which significantly alters its chemical and biological properties.
Uniqueness: The presence of two methyl groups at the 2 and 5 positions of the quinoline ring in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives .
Eigenschaften
IUPAC Name |
2,5-dimethylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSGXAEOXQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362505 | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10522-43-7 | |
| Record name | 2,5-Dimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10522-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the deuteration method described for 2,5-Dimethylquinolin-8-ol?
A: The research presents a "metal-free regioselective green deuteration" [] for this compound. This is significant because it offers a more sustainable and environmentally friendly alternative to traditional deuteration methods, which often rely on transition metal catalysts. The method utilizes readily available, low-cost reagents and operates under mild reaction conditions, making it advantageous for isotopic labeling applications.
Q2: How was the regioselectivity of the deuteration process confirmed?
A: A combination of techniques was employed to confirm the specific positions where deuterium replaced hydrogen atoms in this compound. The researchers used ¹H NMR, ¹³C NMR, GC-MS, and X-ray crystallography to analyze the deuterated product []. These methods provided a comprehensive understanding of the isotopic exchange and confirmed the regioselective nature of the deuteration process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

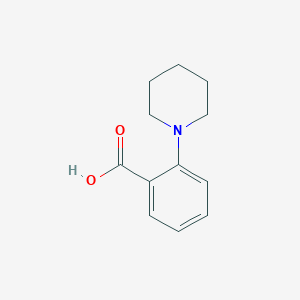
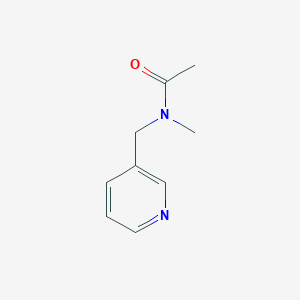
![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)
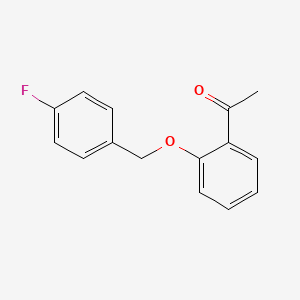
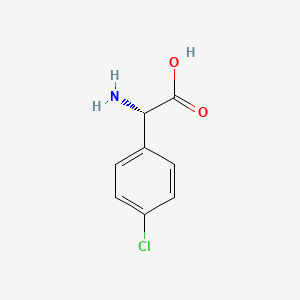
![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
